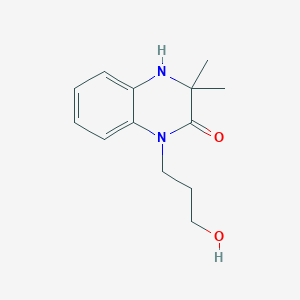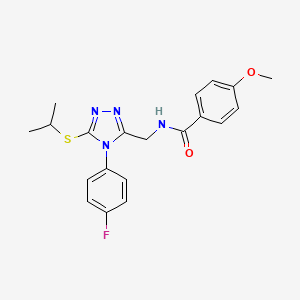![molecular formula C23H27N5O2S B2942334 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide CAS No. 1189974-28-4](/img/structure/B2942334.png)
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Applications
A study synthesized derivatives including pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine, finding one compound with significant antibacterial efficiency and cytotoxic activity against various cancer cell lines. This suggests potential use in antimicrobial and anticancer therapies (Hassaneen et al., 2019).
Anticancer Screening
Another research discovered that the rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with strong antiproliferative activity against a panel of human tumor cell lines, indicating potential in anticancer drug development (Lauria et al., 2013).
Antimicrobial and Antitumor Agent Synthesis
A series of thiazolopyrimidines and triazolo/triazinopyrimidine derivatives were prepared, showing promising antimicrobial activity. However, they did not exhibit appreciable antitumor activity, highlighting the compound's potential in antimicrobial applications but limited efficacy in cancer treatment (Said et al., 2004).
Synthesis of Derivatives
The synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives was described, offering a facile approach to create these compounds, which could be useful in further medicinal chemistry research (Luo et al., 2020).
Synthesis and Characterization
Research on the synthesis and properties of isomeric Oxo-dihydro-s-triazolo-pyrimidines provided insights into their chemical behavior and spectra, which could be useful in understanding the properties of related compounds for scientific applications (Reimlinger & Peiren, 1970).
Oxidative Cyclization Applications
A study presented the synthesis of new thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine derivatives using oxidative cyclization, demonstrating a method that could be applied in medicinal chemistry (Son & Song, 2010).
Biological Potentialities
Research indicated that thiazolo[3,2-a]pyrimidine compounds have interesting biological potentialities, especially as inotropic agents, suggesting their possible use in medical treatments (Jeanneau‐Nicolle et al., 1992).
Reaction and Synthesis Studies
Studies on the reaction of specific compounds with active methylene compounds led to the creation of various heterocycles, which can contribute to the development of new medicinal agents (Shibuya, 1984).
Microwave-Assisted Synthesis
A study explored the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety and their antimicrobial activity, showing the potential of these compounds in antimicrobial applications (El Azab & Abdel-Hafez, 2015).
Gastric Antisecretory Activity
Some derivatives were evaluated for gastric antisecretory activity, providing insights into potential uses in gastrointestinal treatments (Sugiyama et al., 1989).
Eigenschaften
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-14(2)13-27-22(30)21-18(11-12-31-21)28-19(25-26-23(27)28)9-10-20(29)24-17-7-5-16(6-8-17)15(3)4/h5-8,11-12,14-15H,9-10,13H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCANWAXQSBWMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2942254.png)

![ethyl 2-[(2-{[(naphthalen-1-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2942256.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)
![4-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)
![N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2942268.png)
![4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2942269.png)
![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)

![N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2942272.png)
